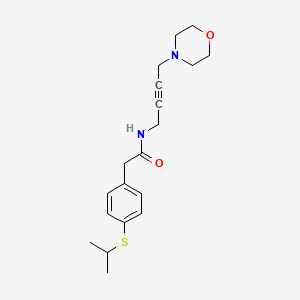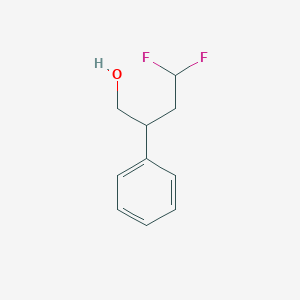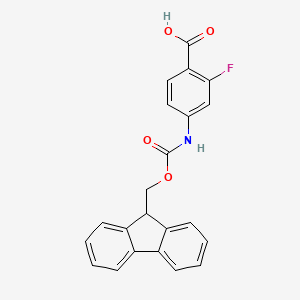![molecular formula C19H17FN2O B2425313 6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one CAS No. 923083-81-2](/img/structure/B2425313.png)
6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one is a pyridazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research. In
Wissenschaftliche Forschungsanwendungen
Anxiolytic and Anticonvulsant Properties
6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one and its derivatives have shown potential as anxiolytic agents without the sedation typically associated with such drugs. For instance, a specific derivative, TPA023, exhibited anxiolytic-like activity in various animal models without causing sedation, even at high doses. This compound also demonstrated anticonvulsant activity in a mouse model, highlighting its potential for broader neurological applications (Atack et al., 2006).
Anti-inflammatory and Analgesic Effects
Pyridazinone derivatives have been explored for their anti-inflammatory and analgesic properties. A series of 3-pyridazinones showed significant antinociceptive activity, outperforming aspirin in certain models (Gokçe et al., 2001). In another study, certain heterocyclic-fused pyridazinones displayed effective anti-inflammatory effects by reducing paw edema induced by zymosan in mice, with some compounds not affecting the nociceptive threshold or altering locomotor performance, making them promising candidates for further development as anti-inflammatory drugs (Pieretti et al., 2006).
Antisecretory and Antiulcer Activities
Research has also focused on the antisecretory and antiulcer potential of pyridazinone derivatives. For example, certain pyridazinone compounds demonstrated potent gastric antisecretory activity, offering insights into the potential development of new drugs for treating ulcerative conditions (Yamada et al., 1981).
Wirkmechanismus
Pyridazinone derivatives, such as 6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one, have been found to exhibit a wide range of pharmacological activities . The mechanism of action of some 6-aryl-3(2H)-pyridazinone derivatives is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Eigenschaften
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-3-6-16(11-14(13)2)18-9-10-19(23)22(21-18)12-15-4-7-17(20)8-5-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKRGNFVRJTGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2425232.png)
![2-{1,4-dioxaspiro[4.5]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide](/img/structure/B2425234.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2425239.png)

![N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2425243.png)
![N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide](/img/structure/B2425244.png)
![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2425246.png)
![3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2425247.png)
![Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2425249.png)
![(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B2425250.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2425253.png)